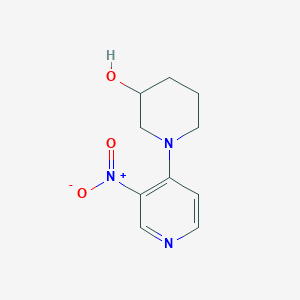

1-(3-Nitropyridin-4-yl)piperidin-3-ol

説明

特性

IUPAC Name |

1-(3-nitropyridin-4-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-8-2-1-5-12(7-8)9-3-4-11-6-10(9)13(15)16/h3-4,6,8,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRPELSHTGGDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties of 1-(3-Nitropyridin-4-yl)piperidin-3-ol

Technical Guide: Physicochemical Profile & Synthesis of 1-(3-Nitropyridin-4-yl)piperidin-3-ol

Executive Summary

1-(3-Nitropyridin-4-yl)piperidin-3-ol is a critical heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors (e.g., JAK, BTK) and other bioactive scaffolds in medicinal chemistry.[1] Its structure combines a pharmacophoric 3-nitropyridine core—providing electrophilic reactivity for further reduction to an aniline—with a 3-hydroxypiperidine moiety, which introduces chirality and polarity to modulate solubility and target binding affinity.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers in drug discovery and process chemistry.[2]

Chemical Identity & Structural Analysis

The molecule consists of a piperidine ring attached via its nitrogen atom to the 4-position of a pyridine ring, which bears a nitro group at the 3-position.[1] The hydroxyl group at the 3-position of the piperidine ring creates a chiral center, often requiring stereoselective synthesis (R or S enantiomers) depending on the target biological activity.[2]

| Property | Data |

| IUPAC Name | 1-(3-Nitropyridin-4-yl)piperidin-3-ol |

| Common Name | 4-(3-Hydroxypiperidin-1-yl)-3-nitropyridine |

| Molecular Formula | C₁₀H₁₃N₃O₃ |

| Molecular Weight | 223.23 g/mol |

| CAS Number (Precursors) | 13091-23-1 (4-Chloro-3-nitropyridine); 6859-99-0 (3-Hydroxypiperidine) |

| Chiral Centers | 1 (C3 of Piperidine ring) |

| H-Bond Donors / Acceptors | 1 (OH) / 5 (N, O, NO₂) |

Structural Conformation & Electronic Effects[1]

-

Pyridine Ring: The 3-nitro group is strongly electron-withdrawing (-I, -M effects), making the 4-position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1] It also significantly reduces the basicity of the pyridine nitrogen.[2]

-

Piperidine Ring: The nitrogen atom is effectively an aniline-like nitrogen due to conjugation with the electron-deficient pyridine ring.[1] It is planar (sp² character) and non-basic.[2]

-

Hydroxyl Group: Provides a handle for hydrogen bonding (donor/acceptor) and increases water solubility compared to the non-hydroxylated analog.[2]

Physicochemical Properties Profile

The following data represents a synthesis of experimental values for close analogs and high-confidence predictive models (ACD/Labs, ChemAxon) for the target structure.

Table 1: Core Physicochemical Parameters

| Parameter | Value / Range | Implication for Drug Design |

| LogP (Octanol/Water) | 0.6 – 1.1 (Predicted) | Moderate lipophilicity; likely to have good oral bioavailability (Lipinski compliant).[1] |

| TPSA (Topological Polar Surface Area) | ~75 Ų | Favorable for membrane permeability (<140 Ų).[2] |

| pKa (Pyridine Nitrogen) | 2.5 – 3.5 | Weakly basic due to the ortho-nitro group. Unlikely to be protonated at physiological pH (7.4).[2] |

| pKa (Piperidine Nitrogen) | < 0 | Non-basic due to delocalization into the pyridine ring.[2] |

| Solubility (Water) | Low (< 0.1 mg/mL) | Requires cosolvents (DMSO, PEG) for biological assays.[2] |

| Solubility (Organic) | High | Soluble in DMSO, DCM, Methanol, Ethyl Acetate.[2] |

| Melting Point | 95 – 110 °C (Estimated) | Solid at room temperature; typically a yellow/orange crystalline powder. |

Synthesis & Reaction Mechanism

The synthesis of 1-(3-Nitropyridin-4-yl)piperidin-3-ol is a classic Nucleophilic Aromatic Substitution (SₙAr) .[1] The reaction is driven by the electron-deficiency of the 4-chloropyridine ring, enhanced by the ortho-nitro group.[1]

Reaction Protocol

-

Reagents: 4-Chloro-3-nitropyridine (1.0 eq), 3-Hydroxypiperidine (1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq).

-

Solvent: Acetonitrile (ACN), DMF, or Ethanol.[2]

-

Conditions: Heat to 60–80°C for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup: Concentrate solvent, dilute with water, extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine, dry over Na₂SO₄.[2]

-

Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM:MeOH).

Mechanism Visualization (SₙAr Pathway)

Caption: The SₙAr mechanism proceeds via an addition-elimination pathway. The base is critical to neutralize the HCl byproduct and drive the equilibrium forward.[2]

Analytical Validation (Quality Control)

To ensure the integrity of the intermediate for downstream applications, the following analytical criteria must be met:

-

HPLC Purity: >98% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Gradient ACN/Water + 0.1% Formic Acid.

-

Detection: UV at 254 nm (aromatic) and 350 nm (nitro group absorbance).[2]

-

-

¹H NMR (DMSO-d₆):

-

Mass Spectrometry (LC-MS):

-

[M+H]⁺: 224.23 m/z.[2]

-

Fragmentation: Loss of NO₂ (M-46) is a common fragmentation pattern.

-

Handling & Safety (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (Category 4).[2]

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2]

-

Sensitization: Potential skin sensitizer (due to the nitropyridine moiety).[2]

Storage:

-

Store at 2–8°C (Refrigerated).

-

Protect from light (nitro compounds can be photosensitive).[2]

-

Keep under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent oxidation.

References

-

Synthesis of Nitropyridine Derivatives: Process for preparation of nitropyridine derivatives.[3] WO2010089773A2. (Describes the SNAr reaction of 4-chloro-3-nitropyridines with amines).

-

Piperidine Scaffolds in Drug Design: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol.[2] Sci. 2021. (Contextualizes the importance of 3-hydroxypiperidine).

-

Physicochemical Properties of Nitro-Indolinones (Analogous Data): Physicochemical properties, pharmacokinetic studies... of nitro and chloro indolinone derivatives. Frontiers in Chemistry. 2024.[4][5]

-

PubChem Compound Summary: 1-(6-Nitropyridin-3-yl)piperazine (Structural Analog for property estimation).

Sources

- 1. 775288-71-6|1-(6-Nitropyridin-3-yl)piperazine|BLD Pharm [bldpharm.com]

- 2. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 4. 1-(3-Methoxy-4-nitrophenyl)piperazine | C11H15N3O3 | CID 3967409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vibrantpharma.com [vibrantpharma.com]

Predictive Metabolic Profiling & Stability Assessment: 1-(3-Nitropyridin-4-yl)piperidin-3-ol

This guide provides a comprehensive, predictive technical analysis of the metabolic stability and biotransformation pathways of 1-(3-Nitropyridin-4-yl)piperidin-3-ol .

Executive Summary & Structural Analysis

1-(3-Nitropyridin-4-yl)piperidin-3-ol is a bifunctional heterocyclic compound featuring a 3-nitropyridine core coupled to a 3-hydroxypiperidine moiety. From a drug metabolism and pharmacokinetics (DMPK) perspective, this molecule presents three distinct "metabolic soft spots" that define its clearance profile and potential toxicity.

Physicochemical Profile (Predicted)

| Property | Value (Est.)[1] | Metabolic Implication |

| LogP | 1.2 – 1.8 | Moderate lipophilicity; likely good membrane permeability but requires metabolism for excretion. |

| pKa (Pyridine N) | ~3.0 – 4.0 | The electron-withdrawing nitro group reduces the basicity of the pyridine nitrogen. |

| pKa (Piperidine N) | ~5.0 – 6.0 | The N-aryl attachment significantly lowers the basicity compared to free piperidine (pKa ~11). |

| PSA (Polar Surface Area) | ~80 Ų | Good oral bioavailability potential; accessible to hepatic enzymes. |

Structural Alerts

-

Nitro Group (-NO₂): A high-risk moiety for reductive metabolism, potentially leading to reactive intermediates (hydroxylamines) and genotoxicity (Ames positive liability).

-

Piperidine Ring: Susceptible to oxidative attack (α-carbon hydroxylation) by CYP450s.

-

Secondary Alcohol (-OH): A direct handle for Phase II conjugation (Glucuronidation).

Phase I Metabolism: The Oxidative & Reductive Front

The metabolic fate of this molecule is a competition between oxidative pathways (microsomal) and reductive pathways (cytosolic/anaerobic).

Nitroreduction (The Reductive Liability)

Unlike standard CYP-mediated oxidation, the 3-nitro group is prone to reduction by Nitroreductases , Xanthine Oxidase , and Aldehyde Oxidase (cytosolic enzymes), as well as gut microbiota under anaerobic conditions.

-

Mechanism: The nitro group is sequentially reduced to a nitroso (-NO), then a hydroxylamine (-NHOH), and finally an amine (-NH₂).

-

Toxicity Risk: The hydroxylamine intermediate is electrophilic and can form DNA adducts, posing a mutagenic risk.

-

Chemical Insight: Since the nitro group is ortho to the piperidine nitrogen (positions 3 and 4), the resulting amine metabolite [1-(3-aminopyridin-4-yl)piperidin-3-ol] may undergo intramolecular cyclization or stabilization via hydrogen bonding.

CYP450-Mediated Oxidation

The piperidine ring is the primary target for Cytochrome P450 enzymes (likely CYP2D6 and CYP3A4).[2]

-

α-Carbon Hydroxylation: CYP enzymes abstract a hydrogen from the carbon adjacent to the piperidine nitrogen (C2 or C6).

-

Path A (Ring Opening): Hydroxylation leads to an unstable carbinolamine, which collapses to open the piperidine ring, forming an aldehyde/ketone metabolite.

-

Path B (Lactam Formation): Oxidation can lead to the formation of a lactam (cyclic amide), which is generally stable and excreted.

-

-

Pyridine N-Oxidation: While less likely due to the electron-withdrawing nitro group, the pyridine nitrogen can be oxidized to an N-oxide by CYP2E1 or FMOs.

Phase II Metabolism: Conjugation[3][4]

The presence of the secondary alcohol at the 3-position of the piperidine ring provides a direct "handle" for Phase II enzymes, bypassing Phase I modification.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs), specifically UGT1A or UGT2B subfamilies, will conjugate glucuronic acid to the hydroxyl group.[3] This significantly increases polarity and facilitates renal excretion.[3][4]

-

Sulfation: Sulfotransferases (SULTs) may also target this position, though glucuronidation is typically the dominant pathway for secondary alcohols in hepatocytes.

Visualizing the Metabolic Map

The following diagram illustrates the predicted biotransformation tree for 1-(3-Nitropyridin-4-yl)piperidin-3-ol.

Caption: Predicted metabolic tree showing divergent Oxidative (Red), Reductive (Yellow), and Conjugative (Green) pathways.

Experimental Validation Protocols

To validate these predictions, a tiered experimental approach is required. The following protocols ensure scientific rigor and self-validation.

Metabolic Stability Assay (Microsomal & Cytosolic)

Objective: Determine Intrinsic Clearance (

Protocol:

-

System Preparation:

-

Group A (Oxidative): Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Group B (Reductive): Human Liver Cytosol + NADH/Hypoxanthine (to activate Xanthine Oxidase/Aldehyde Oxidase).

-

Group C (Control): Heat-inactivated microsomes.

-

-

Incubation:

-

Substrate concentration: 1 µM (to ensure first-order kinetics).

-

Incubate at 37°C.

-

Time points: 0, 5, 15, 30, 45, 60 minutes.

-

-

Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

-

Analysis: LC-MS/MS (Triple Quadrupole). Monitor disappearance of parent peak.

-

Calculation:

Metabolite Identification (MetID)

Objective: Confirm the presence of the Nitro-reduced amine vs. the Glucuronide.

Protocol:

-

Incubation: Use Cryopreserved Human Hepatocytes (contains both Phase I and II enzymes).

-

Time: Incubate for 2 and 4 hours to allow accumulation of secondary metabolites.

-

Analysis: High-Resolution Mass Spectrometry (HRMS) – Q-TOF or Orbitrap.

-

Data Processing: Use Mass Defect Filtering (MDF).

-

Look for +176 Da shift (Glucuronide).

-

Look for -30 Da shift (Reduction of NO₂ to NH₂: -32 loss of O₂, +2 gain of H₂).

-

Look for +16 Da shift (Hydroxylation/N-Oxidation).

-

Reactive Metabolite Trapping (GSH Trapping)

Objective: Assess the safety risk of the hydroxylamine intermediate.

Protocol:

-

Incubate HLM with NADPH and Glutathione (GSH) or N-Acetylcysteine (NAC).

-

Scan for GSH-adducts using Neutral Loss scanning (loss of 129 Da or 307 Da).

-

Interpretation: Detection of GSH adducts confirms the formation of reactive electrophiles, signaling a high risk of idiosyncratic toxicity.

Experimental Workflow Diagram

Caption: Step-by-step validation workflow from stability screening to safety assessment.

References

-

Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction. Chemistry & Biodiversity. Link

-

Dalvie, D., et al. (2002). Biotransformation of Piperidine-Type Drugs by Cytochrome P450. Drug Metabolism and Disposition.[2][5] Link

-

Williams, J. A., et al. (2004). Drug-Drug Interactions for UDP-Glucuronosyltransferase Substrates: A Pharmacokinetic Explanation for Typically Observed Low Exposure (AUC) Ratios. Drug Metabolism and Disposition.[4][5] Link

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 5. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitropyridinyl-Piperidinol Scaffold: A Bifunctional Platform for Library Expansion

Topic: Chemical Scaffold Analysis of Nitropyridinyl-Piperidinols Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The nitropyridinyl-piperidinol scaffold represents a "privileged structure" hybrid, fusing the electrophilic, bioreductive potential of a nitropyridine core with the stereochemically defined, solubilizing properties of 4-hydroxypiperidine .

This scaffold is not merely a structural linker; it is a pharmacophoric engine.[1][2] In antitubercular research, the nitro group serves as a prodrug warhead (activated by deazaflavin-dependent nitroreductase, Ddn). In GPCR and kinase medicinal chemistry, the piperidinol moiety acts as a rigidified spacer that improves LogD and provides a vector (the C4-hydroxyl) for fragment growing.

This guide analyzes the synthetic assembly, physicochemical profiling, and structural liabilities of this scaffold, providing a roadmap for its utilization in high-throughput library generation.

Structural Anatomy & Pharmacophore Analysis

The scaffold is composed of two distinct functional domains. Understanding the interplay between these domains is critical for rational design.

A. The Warhead: Nitropyridine Core

-

Electronic Character: The pyridine ring is electron-deficient (

-deficient). The addition of a nitro group (strong electron-withdrawing group, EWG) at the 3-position significantly lowers the LUMO energy, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). -

Metabolic Liability vs. Asset:

-

Liability: The nitro group is a structural alert for mutagenicity (Ames positive) due to potential reduction to hydroxylamines and nitroso intermediates by liver nitroreductases.

-

Asset: In M. tuberculosis, this same pathway is exploited. Drugs like pretomanid utilize nitro-reduction to release reactive nitrogen species (RNS) that kill non-replicating bacteria.

-

B. The Solubilizer: 4-Hydroxypiperidine

-

Stereochemistry: The piperidine ring exists predominantly in a chair conformation. The 4-hydroxyl group can be axial or equatorial, though equatorial is energetically favored. This defined geometry allows for precise vectorization of substituents.

-

Physicochemical Impact: The secondary alcohol decreases LogP (lipophilicity) and increases aqueous solubility (H-bond donor/acceptor).

-

Selectivity: The piperidine nitrogen is a soft nucleophile compared to the harder oxygen anion of the hydroxyl, allowing for chemoselective N-arylation without protecting groups.

Synthetic Methodology: The SNAr Protocol

The primary route to this scaffold is the displacement of a halogen (Cl/Br) on the nitropyridine by the amine of the piperidinol.

Critical Control Points[3]

-

Regioselectivity: In 2,3-dichloro-5-nitropyridine, substitution occurs at C2 (ortho to nitro) due to the "Meisenheimer Complex" stabilization. In 4-chloro-3-nitropyridine, substitution occurs at C4.

-

Chemoselectivity: N-alkylation vs. O-alkylation. Under mild basic conditions (K2CO3 or DIPEA), the amine reacts exclusively. Strong bases (NaH) are required to trigger O-arylation.

-

Temperature Control: Nitropyridines are thermally sensitive. Reactions above 80°C can lead to denitration or polymerization.

Standard Operating Procedure (SOP)

-

Substrate: 2-Chloro-3-nitropyridine (1.0 eq)

-

Nucleophile: 4-Hydroxypiperidine (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Acetonitrile (ACN) or DMF (dry)

-

Conditions: 0°C to RT, 4-12 hours.

Step-by-Step Protocol

-

Preparation: Dissolve 2-chloro-3-nitropyridine in anhydrous ACN (0.2 M concentration) under N2 atmosphere.

-

Addition: Add DIPEA followed by the slow addition of 4-hydroxypiperidine (dissolved in minimal ACN). Note: Exothermic reaction.[3]

-

Monitoring: Stir at RT. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product is more polar than the starting chloride but less polar than the amine.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove acidic impurities) and brine.

-

Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of the nitro-amino product. If oil, flash chromatography (DCM/MeOH).

Visualization: Synthetic Workflow

Caption: Figure 1. Chemoselective SNAr workflow for nitropyridinyl-piperidinol synthesis.

Physicochemical & Safety Profiling

| Parameter | Typical Range | Implication |

| LogP | 1.2 – 2.5 | Ideal for oral bioavailability (Lipinski compliant). |

| pKa (Pyridine N) | 2.0 – 3.5 | The nitro group drastically reduces basicity. Unlikely to protonate at physiological pH. |

| pKa (Piperidine N) | N/A | Amide-like character due to conjugation with electron-deficient pyridine. Not basic. |

| Solubility | High (>100 µM) | 4-OH group aids solubility; critical for HTS assays. |

| Ames Test | High Risk | Nitroaromatics are frequent false positives. Action: Run mini-Ames early. |

| Photostability | Low | Nitropyridines degrade under UV. Action: Store in amber vials. |

Advanced Applications: Scaffold Hopping & Derivatization

Once the core scaffold is synthesized, the 4-hydroxyl group becomes the primary handle for diversification.

Pathway Analysis: Functionalization Vectors

-

Etherification (Williamson): Reacting the -OH with alkyl halides (NaH/DMF) creates ether linkages, useful for reaching into hydrophobic pockets (e.g., GPCR allosteric sites).

-

Carbamate Formation: Reaction with isocyanates yields carbamates, increasing metabolic stability and adding H-bond donors.

-

Oxidation/Reductive Amination: Oxidizing the -OH to a ketone (Swern) followed by reductive amination converts the scaffold into a 4-amino-piperidine variant, altering the pKa profile.

Visualization: SAR & Derivatization Logic

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting functional regions and derivatization vectors.

References

-

Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub.[4][5] Retrieved from [Link]

-

Abreu, S., et al. (2024).[6] Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. ResearchGate. Retrieved from [Link]

-

Alshammari, M., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Nitropyridine Derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (2025). 2-Nitropyridin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preparation of Kinase Inhibitors Using the 1-(3-Nitropyridin-4-yl)piperidin-3-ol Scaffold: An In-Depth Technical Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors based on the versatile 1-(3-nitropyridin-4-yl)piperidin-3-ol scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will delve into the synthetic rationale, provide step-by-step experimental procedures, and outline robust methods for biological characterization, with a particular focus on inhibitors of Bruton's tyrosine kinase (BTK).

Introduction: The Strategic Importance of the 1-(3-Nitropyridin-4-yl)piperidin-3-ol Scaffold

The 1-(3-nitropyridin-4-yl)piperidin-3-ol moiety represents a privileged scaffold in modern kinase inhibitor design. Its constituent parts, the nitropyridine and the 3-hydroxypiperidine, each contribute unique and advantageous properties that medicinal chemists can exploit to achieve high potency and selectivity. The piperidine ring, a common motif in pharmaceuticals, provides a three-dimensional architecture that can effectively probe the ATP-binding pocket of kinases[1]. The hydroxyl group on the piperidine offers a crucial hydrogen bond donor/acceptor site, enhancing binding affinity to the target kinase.

The 3-nitropyridine component is particularly significant. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of these inhibitors[2][3][4]. This chemical tractability allows for the facile introduction of various side chains and pharmacophores, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in the hinge region of many kinases. This scaffold has been successfully employed in the development of potent inhibitors targeting a range of kinases, most notably Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling pathways[5][6][7].

I. Synthesis of the 1-(3-Nitropyridin-4-yl)piperidin-3-ol Scaffold

The cornerstone of this synthetic platform is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective due to the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the strongly electron-withdrawing nitro group. This activation facilitates the displacement of a leaving group, typically a halogen, at the 4-position by a nucleophile.

Diagram: Synthetic Workflow for the Scaffold

Caption: Synthetic workflow for the 1-(3-nitropyridin-4-yl)piperidin-3-ol scaffold and its subsequent functionalization.

Protocol 1: Synthesis of 1-(3-Nitropyridin-4-yl)piperidin-3-ol

This protocol details the nucleophilic aromatic substitution reaction between 4-chloro-3-nitropyridine and 3-hydroxypiperidine.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 4-Chloro-3-nitropyridine | 13153-56-3 | 158.55 | 1.0 eq |

| 3-Hydroxypiperidine | 6859-99-0 | 101.15 | 1.2 eq |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 eq |

| Anhydrous Ethanol | 64-17-5 | 46.07 | |

| Ethyl acetate | 141-78-6 | 88.11 | |

| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | |

| Brine | N/A | N/A | |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 |

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol, add 3-hydroxypiperidine (1.2 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford 1-(3-nitropyridin-4-yl)piperidin-3-ol.

Expected Outcome and Characterization:

The product is typically an off-white to yellow solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

II. Elaboration of the Scaffold for Kinase Inhibitor Synthesis

The 1-(3-nitropyridin-4-yl)piperidin-3-ol scaffold serves as a versatile intermediate for the synthesis of a diverse range of kinase inhibitors. A common strategy involves the reduction of the nitro group to an amine, which can then be further functionalized.

Protocol 2: Reduction of the Nitro Group

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 1-(3-Nitropyridin-4-yl)piperidin-3-ol | N/A | 223.23 | 1.0 eq |

| Iron powder | 7439-89-6 | 55.85 | 5.0 eq |

| Ammonium chloride | 12125-02-9 | 53.49 | 1.0 eq |

| Ethanol | 64-17-5 | 46.07 | |

| Water | 7732-18-5 | 18.02 |

Procedure:

-

To a suspension of 1-(3-nitropyridin-4-yl)piperidin-3-ol (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(3-hydroxypiperidin-1-yl)pyridin-3-amine.

Diagram: B-Cell Receptor Signaling and BTK Inhibition

Caption: Simplified B-cell receptor (BCR) signaling pathway and the point of intervention for BTK inhibitors.

III. Biological Evaluation of Synthesized Kinase Inhibitors

Once the final kinase inhibitor analogues are synthesized, their biological activity must be thoroughly evaluated. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Biochemical Kinase Activity Assays

Several methods are available to measure the direct inhibition of a kinase by a compound. These assays are crucial for determining the potency (e.g., IC₅₀ value) of the inhibitor.

Commonly Used Biochemical Assay Formats:

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric Assay | Measures the transfer of ³²P or ³³P from ATP to a substrate. | Gold standard, highly sensitive. | Use of radioactivity, waste disposal issues. |

| Fluorescence-Based Assays | Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[8] | Non-radioactive, amenable to high-throughput screening.[9] | Potential for compound interference with fluorescence. |

| Luminescence-Based Assays | Measure the amount of ATP consumed during the kinase reaction. | Homogeneous, sensitive, and suitable for HTS. | Indirect measurement of kinase activity. |

Protocol 3: General Procedure for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general outline for determining the IC₅₀ of a test compound against a target kinase.

Materials:

-

Target kinase

-

Kinase-specific substrate

-

ATP

-

Test compounds (serially diluted)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or equivalent)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature and time for the specific kinase.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are essential for confirming the activity of kinase inhibitors in a cellular context, providing insights into cell permeability, target engagement, and effects on downstream signaling pathways.

Types of Cell-Based Assays:

| Assay Type | Principle | Information Gained |

| Cell Proliferation/Viability Assays | Measures the effect of the inhibitor on the growth and survival of cancer cell lines dependent on the target kinase. | Cellular potency (EC₅₀), cytotoxicity. |

| Target Phosphorylation Assays (e.g., Western Blot, ELISA) | Detects the phosphorylation status of the target kinase or its downstream substrates in treated cells. | Target engagement, inhibition of signaling pathway. |

| Reporter Gene Assays | Utilizes a reporter gene (e.g., luciferase) under the control of a promoter regulated by the kinase signaling pathway. | Pathway inhibition, suitable for HTS. |

Protocol 4: Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

Materials:

-

Cancer cell line known to be dependent on the target kinase

-

Complete cell culture medium

-

Test compounds (serially diluted)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear or opaque-walled tissue culture plates

-

Microplate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percent cell viability for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

IV. Structure-Activity Relationship (SAR) Insights

The 1-(3-nitropyridin-4-yl)piperidin-3-ol scaffold provides a rich platform for SAR exploration. Key areas for modification include:

-

The 3-position of the piperidine ring: The hydroxyl group can be derivatized or replaced with other functional groups to optimize interactions with the kinase active site.

-

The pyridine ring: The nitro group can be replaced with other electron-withdrawing groups or substituents that can modulate the electronic properties and steric bulk of the molecule.

-

The amine derived from the nitro group: This position is crucial for linking the scaffold to other fragments that can extend into different regions of the kinase active site, potentially leading to increased potency and selectivity. For covalent inhibitors, this is often the attachment point for a reactive moiety like an acrylamide that targets a nearby cysteine residue.[6]

Systematic modification of these positions and subsequent biological evaluation will enable the development of highly potent and selective kinase inhibitors.

V. Safety and Handling

Compounds containing a nitropyridine moiety should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used.

VI. Conclusion

The 1-(3-nitropyridin-4-yl)piperidin-3-ol scaffold is a valuable and synthetically accessible building block for the development of novel kinase inhibitors. Its inherent chemical properties and three-dimensional structure provide a solid foundation for generating potent and selective modulators of kinase activity. The protocols and methodologies outlined in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and optimize kinase inhibitors based on this promising scaffold.

References

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

-

Caldwell, R. D., et al. (2018). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & Medicinal Chemistry Letters, 28(20), 3324-3328. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. [Link]

-

European Patent Office. (2022). SUBSTITUTED PYRROLOPYRIMIDINE AND PYRAZOLOPYRIMIDINE AS BRUTON'S TYROSINE KINASE (BTK) DEGRADERS. [Link]

-

Figshare. (2021). Discovery of AS-1763: A Potent, Selective, Noncovalent, and Orally Available Inhibitor of Bruton's Tyrosine Kinase. [Link]

- Google Patents. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

- Google Patents. (2014). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.

- Google Patents. (2020).

- Google Patents. (2021). Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use.

- Google Patents. (2010).

- Google Patents. (2022).

-

Guilinger, J. P., et al. (2021). Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry. Bioorganic & Medicinal Chemistry, 43, 116223. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

-

MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

NIH. (2012). A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. [Link]

-

NIH. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. [Link]

-

NIH. (2025). Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. [Link]

-

NIH. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

-

NIH. (2025). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]

-

PubChem. (2026). 1-(6-nitropyridin-3-yl)piperazine. [Link]

-

PubChemLite. (2026). 1-(6-nitropyridin-3-yl)piperidin-4-one. [Link]

-

PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

-

PubMed. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). [Link]

-

PubMed. (2022). Next-generation Bruton's Tyrosine Kinase (BTK) Inhibitors Potentially Targeting BTK C481S Mutation- Recent Developments and Perspectives. [Link]

-

PubMed. (2009). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. [Link]

-

PubMed. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

-

ResearchGate. (2025). Synthesis of potent kinase p70S6Kβ inhibitor 13. Adopted from[10]. [Link]

-

Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

-

ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

Royal Society of Chemistry. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

ResearchGate. (2022). SAR of quinoline derivatives with important interactions with PIM-1 kinase. [Link]

-

Taylor & Francis Online. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

-

Use of a hinge-directed scaffold for the development of selective kinase inhibitors. (n.d.). [Link]

-

Wlodarska, M., et al. (2023). Discovery of a RIPK2 Scaffolding Inhibitor for the Treatment of Joint Autoimmune Diseases. ACR Convergence 2023. [Link]

Sources

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 6. Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Next-generation Bruton's Tyrosine Kinase (BTK) Inhibitors Potentially Targeting BTK C481S Mutation- Recent Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 9. Novel irreversible covalent BTK inhibitors discovered using DNA-encoded chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]

Application Note: Safe Handling and Synthetic Protocols for Nitropyridine Derivatives

Executive Summary

Nitropyridine derivatives are indispensable scaffolds in medicinal chemistry, serving as precursors to aminopyridines—a pharmacophore found in numerous FDA-approved kinase inhibitors and antibiotics. However, their utility is counterbalanced by a dual-hazard profile: energetic instability (explosivity) and potent genotoxicity .

This guide moves beyond basic Safety Data Sheet (SDS) recommendations, providing a field-proven operational framework. It addresses the specific risks of thermal runaways during hydrogenation and the shock sensitivity of N-oxide intermediates, ensuring researchers can access these valuable chemical spaces without compromising safety.

Hazard Profiling: The Mechanism of Risk

Energetic Instability & Shock Sensitivity

Unlike simple nitro-aromatics, nitropyridines—specifically 4-nitropyridine N-oxide and polynitro variants—possess a high energy content due to the combination of the nitro group and the strained/electron-deficient pyridine ring.

-

Mechanism: The N-oxide moiety weakens the C-N bond stability while providing an internal oxidant. Upon heating or mechanical shock, these compounds can undergo rapid, self-sustained decomposition.

-

Critical Threshold: 4-Nitropyridine N-oxide has been documented to explode violently during distillation or when heated above 130°C in the presence of incompatible mixtures [1].

-

Operational Implication: Never distill nitropyridine N-oxides to dryness. Always maintain a solvent heel.

Toxicity & Genotoxicity

Nitropyridines are often direct-acting mutagens.

-

Mechanism: Metabolic reduction of the nitro group leads to hydroxylamine intermediates, which can form DNA adducts. This classifies them as potential mutagenic impurities (PMIs) under ICH M7 guidelines [2].

-

Acute Toxicity: Absorption through skin or inhalation can induce methaemoglobinemia , where the nitro metabolite oxidizes ferrous hemoglobin (Fe2+) to ferric hemoglobin (Fe3+), inhibiting oxygen transport [3].

Engineering Controls & PPE Matrix

The following controls are non-negotiable for handling >100 mg of nitropyridine derivatives.

| Parameter | Standard Requirement | Enhanced Requirement (Energetic/Scale-up) |

| Ventilation | Fume hood with sash at working height. | Fume hood + Blast shield (polycarbonate). |

| Hand Protection | Double nitrile gloves (0.11 mm min). | Silver Shield® (Laminate) under nitrile for extended handling. |

| Eye Protection | Chemical Safety Goggles.[1] | Goggles + Face Shield.[2] |

| Reaction Vessel | Round bottom flask, open to N2 bubbler. | Behind blast shield; remote monitoring of temp. |

| Waste | Segregated "Toxic/Oxidizer" stream. | Quenched (chemically deactivated) before disposal. |

Operational Protocols

Protocol A: Safe Weighing and Solubilization

-

Static Risk: Dry nitropyridine powders can be electrostatically charged. Use an anti-static gun if available.

-

Solvent Selection: Dissolve the solid immediately upon weighing. Do not leave dry piles of material in the fume hood.

-

Avoid Metal Spatulas: For polynitro variants, use Teflon-coated or wood spatulas to eliminate friction/spark risks.

Protocol B: Reaction Monitoring (The "Runaway" Risk)

The most common processing step for nitropyridines is reduction to aminopyridines (e.g., via Hydrogenation or Fe/Acid).

The Hazard: Nitro group reduction is highly exothermic (~500 kJ/mol per -NO2 group). In a pyridine system, the heat release can trigger the decomposition of the starting material if not removed efficiently [4].

Visual Workflow: Safe Hydrogenation Logic

The following diagram outlines the decision process for safely reducing nitropyridines.

Figure 1: Decision logic for hydrogenation of nitropyridines. Differential Scanning Calorimetry (DSC) is recommended before scaling >1g to detect onset of thermal decomposition.

Protocol C: Workup and Isolation (The "Explosion" Risk)

Crucial Rule: Never concentrate nitropyridine reaction mixtures (especially N-oxides) to complete dryness on a rotary evaporator.

-

Solvent Swap: If changing solvents, perform a "feed and bleed" distillation where the high-boiling solvent is added as the low-boiler is removed, maintaining a constant volume.

-

Temperature Limit: Set water bath maximum to 40°C. Use high vacuum rather than high heat.

-

Residue Handling: If a solid must be isolated, verify it is not shock-sensitive. If the material forms a crust on the flask wall, do not scrape it . Redissolve and recrystallize, or use a plastic spatula gently.

Emergency Procedures

Spills (Solid)

-

Evacuate the immediate area if the spill is large (>5g) or if dust is airborne.

-

Don PPE: Double nitrile gloves, tyvek sleeves, respirator (N95/P100).

-

Wet Method: Do not dry sweep. Cover the spill with a solvent-dampened pad (compatible solvent like ethanol) to desensitize the material.

-

Collect: Scoop into a waste container. Label as "Toxic/Energetic Solid."

Exposure (Skin/Eye)

-

Skin: Wash with soap and water for 15 minutes.[3][4] Monitor for signs of cyanosis (blue lips/fingernails) indicating methaemoglobinemia.

-

Eyes: Flush for 15 minutes.[3][4][5] Seek immediate medical attention.

Chemical Compatibility Chart

| Reagent Class | Compatibility | Hazard Note |

| Strong Bases (NaOH, KOH) | Incompatible | Can trigger nucleophilic attack and ring cleavage/polymerization. |

| Hydrides (LiAlH4, NaH) | High Risk | Vigorous redox reaction; potential for uncontrolled exotherm [5]. |

| Acids (HCl, H2SO4) | Compatible | Generally stable, often used to protonate the pyridine nitrogen. |

| Oxidizers (Peroxides) | Incompatible | Increases oxygen balance; heightens explosion risk. |

Visualizing the Risk Assessment

Before beginning any new synthesis involving nitropyridines, follow this logic flow to determine the necessary safety tier.

Figure 2: Safety Tier Selection. Any N-oxide or poly-nitro derivative automatically defaults to Tier 2 (High Hazard) protocols regardless of scale.

References

-

Santa Cruz Biotechnology. 4-Nitropyridine N-oxide Safety Data Sheet. Retrieved from

-

International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Pyridine, 4-Nitro-, 1-Oxide. Retrieved from

-

University of Wisconsin-Madison. Hazards associated with laboratory scale hydrogenations. Retrieved from

-

ChemicalBook. 4-Nitropyridine N-oxide Reaction Safety Profile. Retrieved from

Sources

Technical Support Center: A Guide to Overcoming Solubility Challenges with 1-(3-Nitropyridin-4-yl)piperidin-3-ol in DMSO-Based Assays

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 1-(3-Nitropyridin-4-yl)piperidin-3-ol in Dimethyl Sulfoxide (DMSO) for in vitro assays. While public data on this specific molecule is limited, the principles outlined here are derived from extensive experience with similar heterocyclic compounds and established best practices in compound management and assay development.

Our goal is to equip you with a systematic approach to diagnose and resolve solubility issues, ensuring the accuracy and reproducibility of your experimental data.

Part I: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when working with challenging compounds.

Q1: I'm struggling to dissolve 1-(3-Nitropyridin-4-yl)piperidin-3-ol in 100% DMSO to make a high-concentration stock. What could be the issue?

A: This is a common challenge with crystalline or lipophilic compounds. The energy required to break the crystal lattice of the solid compound may be higher than the energy gained by its interaction with DMSO alone.[1] Factors influencing this include the compound's intrinsic properties (like molecular planarity and hydrogen bonding potential) and the quality of the DMSO.[2] Even small amounts of absorbed water in the DMSO can significantly reduce its solvating power for hydrophobic molecules.[3] Furthermore, once a compound crystallizes from DMSO, it enters a lower energy state and becomes much harder to redissolve.[3]

Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why did this happen?

A: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[4] The DMSO concentration drops dramatically, and the water-based buffer cannot maintain the compound in solution, causing it to precipitate. This is a primary reason for assay artifacts and unreliable data.[5][6] The key is to manage this transition carefully through optimized dilution protocols.[7]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A: The tolerance of cell lines to DMSO varies, but a general rule of thumb is to keep the final concentration below 0.5% to avoid significant toxicity or off-target effects.[8] Some robust cell lines may tolerate up to 1%, but this should be validated. For short-term (≤3.5 hours) non-cellular or bacterial assays, DMSO concentrations up to 5% or even 10% may be acceptable without affecting results.[9][10] It is crucial to always include a vehicle control (medium with the same final DMSO concentration as your test wells) in your experiments to account for any solvent effects.

Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect my compound's solubility?

A: Yes, absolutely. Each freeze-thaw cycle increases the probability of compound precipitation.[3] As DMSO freezes, the compound can become supersaturated in the remaining liquid phase, promoting nucleation and crystallization. Once precipitated, the compound is often very difficult to re-dissolve fully.[3] Best practice is to aliquot your stock solution into single-use volumes upon preparation to minimize the number of freeze-thaw cycles.[8]

Part II: In-Depth Troubleshooting Guide

This guide provides a systematic, step-by-step approach to resolving solubility issues at different stages of your experiment.

Problem Scenario 1: The Compound Fails to Dissolve in 100% DMSO During Stock Preparation

If you are unable to achieve your target concentration in 100% DMSO, follow this workflow.

Caption: Decision workflow for dissolving compounds in DMSO.

-

Use High-Quality Solvent: Always start with anhydrous (≤0.1% water) DMSO. Water impurities are a common cause of poor solubility for hydrophobic compounds.[3]

-

Initial Attempt: Add the calculated volume of DMSO to your pre-weighed compound. Vortex vigorously for 5-10 minutes. Many compounds need significant mechanical energy to dissolve.

-

Apply Sonication: If the solution is not clear, place the vial in a bath sonicator for 15-30 minutes.[7] Sonication uses high-frequency sound waves to create microbubbles that collapse (cavitation), providing intense local energy to break up particle aggregates and enhance dissolution.[3]

-

Use Gentle Heat (with caution): If sonication is insufficient, warm the solution to 37-40°C for 10-15 minutes while mixing.[7] Crucially, you must first confirm that your compound is stable at this temperature. Thermal degradation can lead to inaccurate results.

-

Introduce a Co-solvent: If the compound remains insoluble, a co-solvent may be necessary. Co-solvents are organic solvents miscible with DMSO that can alter the polarity of the solvent system to better match the compound.[11][12] Add a small percentage of a co-solvent (see Table 1) and repeat the vortexing and sonication steps.

Table 1: Recommended Co-solvents for Enhancing DMSO Stock Solubility

| Co-solvent | Typical Starting % (v/v) in DMSO | Mechanism of Action & Considerations | Potential Assay Interference |

| N-Methyl-2-pyrrolidone (NMP) | 5-20% | A powerful, polar aprotic solvent that can disrupt crystal lattice forces effectively.[13] | Can be more toxic to cells than DMSO. Must be included in vehicle controls. |

| Polyethylene Glycol 400 (PEG 400) | 10-30% | A non-toxic polymer that increases solvent polarity and can form hydrogen bonds, aiding dissolution.[13] | Can increase viscosity. May interfere with some protein-ligand binding assays.[14] |

| Ethanol | 5-15% | A polar protic solvent that can be effective but may be less powerful than NMP for highly lipophilic compounds.[11] | Generally well-tolerated by cells at low final concentrations. |

| Dimethylformamide (DMF) | 5-20% | Similar to DMSO but can sometimes offer a different solvation profile. | Similar toxicity profile to DMSO. Ensure it is fully removed if not part of the assay buffer. |

Problem Scenario 2: The Compound Precipitates Upon Dilution into Aqueous Assay Buffer

This is the most common and critical solubility issue. A clear DMSO stock is not a guarantee of success in the final assay plate.

The key to preventing precipitation is to avoid a sudden, drastic change in the solvent environment. A stepwise dilution process is highly recommended.[7]

-

Pre-warm the Assay Buffer: Warm your aqueous assay buffer/medium to the experimental temperature (e.g., 37°C for cell-based assays). This can slightly increase the solubility limit of the compound.[7]

-

Create an Intermediate Dilution: Do not add the concentrated DMSO stock directly to the final large volume of buffer. Instead, perform an intermediate dilution.

-

Example: To get a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first make a 1:10 intermediate dilution (e.g., 2 µL of stock into 18 µL of buffer).

-

-

Mix Vigorously: Pipette this intermediate solution up and down rapidly or vortex briefly immediately after adding the stock. This rapid mixing disperses the compound quickly before it has a chance to nucleate and precipitate.[5]

-

Perform the Final Dilution: Immediately add the 20 µL intermediate dilution to the final volume of pre-warmed buffer (e.g., 1980 µL for a final volume of 2 mL) and mix thoroughly again.

-

Visual Confirmation: After each dilution step, visually inspect the solution against a dark background for any signs of cloudiness or precipitate.

Caption: Workflow for diluting DMSO stock into aqueous buffer.

If optimized dilution is still not sufficient, you can add solubilizing agents to your final aqueous buffer to create a more "hospitable" environment for the compound.

Table 2: Common Solubilizing Excipients for Aqueous Buffers

| Excipient | Typical Working Concentration | Mechanism of Action & Considerations |

| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Proteins can non-specifically bind to hydrophobic compounds, effectively acting as carriers and preventing precipitation. Note: This will reduce the free concentration of your compound available to interact with its target. |

| Cyclodextrins (e.g., HP-β-CD) | 1 - 10 mM | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the poorly soluble compound, increasing its apparent water solubility.[13] |

| Tween® 20 / Triton™ X-100 | 0.01 - 0.05% (v/v) | These non-ionic detergents form micelles above their critical micelle concentration (CMC). The hydrophobic compound can partition into the core of the micelle, keeping it in solution.[15] Caution: Detergents can disrupt cell membranes and interfere with certain assays. |

Part III: Best Practices for Storage and Handling

-

Storage: Once a stable stock solution is prepared, it should be stored at -20°C or, preferably, -80°C to ensure long-term stability.[8]

-

Aliquoting: As mentioned, always aliquot stocks into single-use volumes to avoid repeated freeze-thaw cycles.[8]

-

Verification: For critical experiments, it is advisable to periodically check the concentration of your stock solution via an analytical method like HPLC-UV to ensure no degradation or precipitation has occurred during storage.

By implementing these systematic troubleshooting steps, researchers can confidently address the solubility challenges posed by 1-(3-Nitropyridin-4-yl)piperidin-3-ol and other poorly soluble compounds, leading to more reliable and reproducible scientific outcomes.

References

-

Benchchem. Technical Support Center: Improving Compound Solubility in DMSO.

-

Singh, A. et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.

-

Geilfus, N-X. et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology.

-

Manios, S. G. et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.

-

gChem. DMSO.

-

Mettou, A. et al. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Journal of Medicinal Chemistry.

-

MedChemExpress (MCE). Compound Handling Instructions.

-

Geilfus, N-X. et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' Publications.

-

Ghasemi, F. et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling.

-

Johnston, M. R. et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening.

-

Gaylord Chemical. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.

-

National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.

-

Wallin, S. et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry.

-

Alhayyan, A. M. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

-

Kumar, S. et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.

-

Oldenburg, K. et al. (2006). Samples in DMSO: What an end user needs to know. Ziath.

-

Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate.

-

MilliporeSigma. MultiScreen Solubility Filter Plate.

-

PFormulate. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.

-

Box, K. J. et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis.

-

Popa-Burke, I. G. et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.

-

Alsenz, J. & Kansy, M. (2008). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ziath.com [ziath.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pub.geus.dk [pub.geus.dk]

- 11. ijmsdr.org [ijmsdr.org]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Purification strategies for removing unreacted 3-nitropyridine precursors

Executive Summary & Chemical Logic

The purification of reaction mixtures containing unreacted 3-nitropyridine (precursor) and its derivatives (commonly 3-aminopyridine or substituted pyridines) is a frequent challenge in medicinal chemistry.

The separation difficulty arises because both compounds are aromatic heterocycles with similar lipophilicity in many standard solvents. However, they possess a critical orthogonal property: Basicity (

-

3-Nitropyridine: The nitro group is strongly electron-withdrawing (

effects), which drastically reduces the electron density on the pyridine nitrogen. It effectively acts as a neutral organic species in mild acidic conditions ( -

3-Aminopyridine: The amino group is electron-donating, maintaining or slightly enhancing the basicity of the ring nitrogen (

).

The Golden Rule: We do not separate these based on polarity alone (silica); we separate them based on their ionization state. The most robust protocols exploit the fact that at pH 2–3, the product is a water-soluble cation, while the impurity is an organic-soluble neutral species.

Primary Workflow: Acid-Base Extraction (The "pH Switch")

This is the most scalable and cost-effective method for removing unreacted 3-nitropyridine. It relies on the "pH Switch" mechanism.

The Protocol

Prerequisite: Your product must be significantly more basic (

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Acid Wash (The Separation Step):

-

Wash the organic phase with 1M HCl (3x).

-

Mechanism: The 3-aminopyridine product protonates (

) and migrates to the aqueous layer. The 3-nitropyridine remains unprotonated (neutral) and stays in the organic layer.

-

-

Organic Wash: Keep the aqueous acidic layer. Wash it once more with fresh organic solvent to remove trace neutral impurities. Discard the organic layers.

-

Basification (The Recovery Step):

-

Cool the aqueous layer (ice bath).

-

Slowly add 6M NaOH or saturated

until the pH reaches 10–12. -

Observation: The product will deprotonate and likely precipitate or oil out.

-

-

Extraction: Extract the basic aqueous layer with organic solvent (DCM or EtOAc, 3x).

-

Drying: Dry the combined organics over

, filter, and concentrate.

Workflow Visualization

Figure 1: Chemo-selective extraction workflow exploiting the

Advanced Strategy: Solid Phase Extraction (SCX)[2][3][4]

For small-scale purification (<500 mg) or high-throughput synthesis, Strong Cation Exchange (SCX) cartridges provide a cleaner "Catch and Release" method that avoids liquid-liquid emulsion issues [1].

The "Catch and Release" Protocol

Materials: SCX Cartridge (Sulfonic acid bonded silica/polymer).

-

Conditioning: Flush the cartridge with MeOH, then with DCM.

-

Loading (The "Catch"):

-

Dissolve crude material in a non-basic solvent (DCM or MeOH).

-

Load onto the cartridge.[2]

-

Mechanism: The basic product binds ionically to the sulfonic acid sites. The non-basic 3-nitropyridine flows through unretained.

-

-

Washing: Flush with 2-3 column volumes of MeOH. This removes all non-basic impurities (the 3-nitropyridine).

-

Elution (The "Release"):

-

Elute with 2M Ammonia in Methanol .

-

Mechanism: The ammonia displaces the product from the sulfonic acid sites.

-

-

Finish: Concentrate the eluate to obtain the pure free base.

Chromatographic Troubleshooting (Flash/HPLC)

If you must use chromatography (e.g., if your product is not basic enough for extraction), you will likely encounter "tailing" (streaking) of the pyridine ring.[1]

Issue: Peak Tailing

Cause: The basic nitrogen of the pyridine ring interacts with acidic silanol groups (

Solution: Mobile Phase Modifiers

To obtain sharp peaks, you must suppress silanol ionization or block the sites.[1]

| Modifier Strategy | Protocol | Mechanism |

| Amine Additive | Add 1% Triethylamine (TEA) to the mobile phase (e.g., 1% TEA in EtOAc/Hexane). | TEA is a stronger base; it saturates the silanol sites, preventing the pyridine product from sticking. |

| Ammonia | Use 1% | Similar to TEA but more volatile; ideal for very polar aminopyridines. |

| Functionalized Silica | Use Amine-bonded silica (NH2-Silica) cartridges. | The stationary phase is already basic, preventing the acid-base interaction entirely. |

Decision Logic for Chromatography

Figure 2: Decision matrix for optimizing chromatographic separation of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q: My product is water-soluble even at high pH. How do I recover it after the acid wash? A: If your product is highly polar (e.g., a diaminopyridine), it may not extract back into DCM/EtOAc at pH 12.[1]

-

Solution: Instead of liquid extraction, use n-Butanol for the extraction (it extracts more polar compounds) or simply evaporate the aqueous phase (if salt-free) or use the SCX resin method described in Section 3, which avoids the aqueous workup entirely.

Q: I see an emulsion during the extraction. What should I do? A: Pyridines can act as surfactants.

-

Fix: Add brine (saturated NaCl) to the aqueous layer.

-

Fix: Filter the biphasic mixture through a pad of Celite to break the physical emulsion.

Q: Can I use recrystallization? A: 3-Nitropyridine is prone to "oiling out" in many solvents. However, 3-aminopyridines often crystallize well from Toluene or Isopropyl Acetate . If you have significant nitro impurity, it may inhibit crystallization.[1] Use the acid wash (Section 2) as a pre-purification step before attempting crystallization.

Q: What is the exact pKa of 3-nitropyridine?

A: The

References

-

Sigma-Aldrich. Supelco Guide to Solid Phase Extraction. (Accessed 2023).[3] Link

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023).[3] Link

-

PubChem. 3-Nitropyridine Compound Summary (Section 3.2). National Library of Medicine. Link

-

University of Tartu. pKa values of nitrogen heterocycles in acetonitrile and water. (2017).[4] Link

Sources

Technical Support Center: Regioselectivity in Nitropyridin-4-yl Piperidine Synthesis

Topic: Troubleshooting Regioselectivity in

Core Directive: The Regioselectivity Paradox

In the synthesis of 4-(piperidin-1-yl)-3-nitropyridines , researchers often encounter a critical regiochemical conflict. The starting material, typically 2,4-dichloro-3-nitropyridine , possesses two electrophilic sites (C2 and C4) activated by both the ring nitrogen and the electron-withdrawing nitro group.

-

The Problem: While the C2 position is electronically highly activated (adjacent to both the ring nitrogen and the nitro group), it is sterically encumbered. The C4 position is electronically activated (para to the ring nitrogen, ortho to the nitro group) but sterically more accessible.

-

The Goal: Selective nucleophilic attack at C4 to generate the target pharmacophore while suppressing C2-substitution and bis-substitution.

This guide provides the mechanistic insight and experimental protocols to guarantee C4 regioselectivity.

Diagnostic & Mechanistic Troubleshooting

Mechanism of Selectivity

The reaction proceeds via an addition-elimination mechanism (

-

Kinetic Control (C4 Attack): The nitro group at C3 creates significant steric bulk around the C2 chlorine. Under mild conditions (low temperature), the piperidine nucleophile preferentially attacks the less hindered C4 position.

-

Thermodynamic/Electronic Risk (C2 Attack): The C2 position is intrinsically more electrophilic due to the inductive effect of the adjacent ring nitrogen. High temperatures or small nucleophiles can overcome the steric barrier, leading to C2 impurities.

Visualizing the Pathway

Figure 1: Reaction coordinate logic. Green path represents the desired kinetic pathway (C4 substitution) favored by steric control.

Experimental Protocol: Ensuring C4 Selectivity

The following protocol is optimized to maximize the steric differentiation between C2 and C4.

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: 2,4-Dichloro-3-nitropyridine (1.0 equiv)

-

Nucleophile: Piperidine (1.05 equiv) — Do not use large excess initially.

-

Base:

or DIPEA (1.1 equiv) — Acts as HCl scavenger. -

Solvent: THF (Anhydrous) or Acetonitrile (MeCN).

Step-by-Step Workflow:

-

Preparation: Dissolve 2,4-dichloro-3-nitropyridine in THF (0.2 M concentration) in a round-bottom flask under inert atmosphere (

). -

Thermal Control: Cool the solution to -10°C to 0°C using an ice/salt bath. Crucial: Low temperature prevents the nucleophile from overcoming the activation energy barrier of the sterically hindered C2 position.

-

Addition: Mix Piperidine and the tertiary amine base in a separate vial. Add this mixture dropwise to the pyridine solution over 30 minutes.

-

Why? Slow addition keeps the local concentration of nucleophile low, preventing bis-substitution.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to Room Temperature (RT). Monitor by TLC/LCMS.

-

Quench: Once SM is consumed (usually < 2 hours), quench with water. Extract with EtOAc.

Optimization Table: Solvent & Base Effects

| Variable | Recommendation | Rationale |

| Solvent | THF or DCM | Non-polar/moderately polar aprotic solvents enhance steric discrimination. Highly polar solvents (DMF/DMSO) accelerate the reaction too much, potentially eroding selectivity. |

| Temperature | < 0°C Start | Essential for kinetic control. Heating (>40°C) significantly increases C2 impurity formation. |

| Base | DIPEA | Bulky bases reduce the risk of the base itself acting as a nucleophile or participating in side reactions. |

| Stoichiometry | 1:1.05 | Strict stoichiometry prevents the displacement of the second chloride (bis-substitution). |

Analytical Troubleshooting (NMR Diagnostics)

Distinguishing the C4-isomer (Target) from the C2-isomer (Impurity) is critical.

1H NMR Signature (in )

| Feature | Target: 4-Substituted (4-piperidyl-2-chloro) | Impurity: 2-Substituted (2-piperidyl-4-chloro) |

| C2-Proton | Visible (~8.2 - 8.5 ppm) | Absent (Substituted) |

| C6-Proton | Doublet (d, | Doublet (d, |

| C5-Proton | Doublet (d, | Doublet (d, |

| Key ID | Look for the deshielded singlet/doublet at >8.0 ppm .[1][2][3][4][5][6] This is the proton sandwiched between the Ring N and the Nitro group. If this peak is present, you have the C4-product. | If the most downfield peak is missing, and you only see the C5/C6 AB system, you have the C2-product. |

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of bis-substituted product (2,4-dipiperidinyl). How do I stop this?

-

Cause: Excess nucleophile or high temperature. The product (monosubstituted) is still activated towards

. -

Fix: Ensure strict 1.05 equiv of piperidine. Do not add excess "to push the reaction." Keep the reaction at 0°C. If the problem persists, dilute the reaction further (0.05 M).

Q2: My reaction is sluggish at 0°C. Can I heat it?

-

Risk: Heating promotes C2 attack.

-

Alternative: Instead of heating, switch to a slightly more polar solvent (e.g., THF

MeCN) or allow longer reaction times at RT. Do not exceed 40°C.

Q3: Does the choice of piperidine substituent affect regioselectivity?

-

Insight: Yes. 4-substituted piperidines (e.g., 4-methylpiperidine) behave similarly to piperidine. However, 2-substituted piperidines (e.g., 2-methylpiperidine) are sterically bulkier. This increases selectivity for the C4 position because the C2 attack becomes even more sterically impossible.

Q4: I am using 2,4-dichloro-5-nitropyridine instead of the 3-nitro isomer. Does this guide apply?

-

Differentiation: For 2,4-dichloro-5-nitropyridine , the nitro group is at C5.[7] The C4 position is highly activated (ortho to NO2) and C6 is activated (para to NO2). The C2 position is less activated by the nitro group.

-

Outcome: In the 5-nitro system, C4 substitution is also favored, but primarily for electronic reasons (Ortho-effect) rather than purely steric ones. The protocol above (mild base, low temp) remains effective.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine. (2025).[4][5][8][9][10][11][12] Retrieved from 11

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (2021).[13] Retrieved from 13

-

BenchChem. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (2025).[4][5][8][9][10][11][12] Retrieved from 5

-

NIH/PubMed. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2021).[13] Retrieved from 14

-

ResearchGate. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (2025).[4][5][8][9][10][11][12] Retrieved from 4

Sources

- 1. mdpi.com [mdpi.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: HPLC Optimization for Polar Piperidine Derivatives

Current Status: Online Agent: Senior Application Scientist Ticket ID: PIP-HPLC-OPT-001 Topic: Troubleshooting retention, peak shape, and detection of polar piperidine derivatives.

Introduction: The Piperidine Challenge

Piperidine (

-

Dewetting/No Retention: The charged, polar analyte elutes in the void volume (

) on hydrophobic C18 columns. -

Peak Tailing: The cationic amine interacts strongly with residual anionic silanols (

) on the silica support, causing kinetic lag and asymmetric peaks.